N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide
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Overview
Description
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide typically involves the reaction of anthranilic acid derivatives with amides. One common method is the Niementowski reaction, which involves the condensation of anthranilic acid with an amide in the presence of a dehydrating agent . The reaction conditions often include the use of formic acid or different amines instead of amides, and can be carried out under microwave-induced synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as the use of deep eutectic solvents (DES) and microwave-induced synthesis, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazolinone ring to its dihydro form.
Substitution: Substitution reactions, particularly at the phenyl ring, can introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with its targets, leading to the inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]propionamide: This compound shares a similar quinazolinone core but differs in the position and nature of substituents.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Another quinazolinone derivative with different substituents, showing varied biological activities.
Uniqueness
N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-methyl group and the propanamide moiety distinguishes it from other quinazolinone derivatives and contributes to its distinct properties .
Properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-17(22)20-13-7-6-8-14(11-13)21-12(2)19-16-10-5-4-9-15(16)18(21)23/h4-11H,3H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPSFJZMGVRFPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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